molecular formula C6H7ClN2 B176063 3-Chloro-4,6-dimethyl-pyridazine CAS No. 17258-26-3

3-Chloro-4,6-dimethyl-pyridazine

Cat. No. B176063
CAS RN: 17258-26-3
M. Wt: 142.58 g/mol
InChI Key: CIBIWQSBPWNHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242116B2

Procedure details

To a mixture of 3-chloro-6-methylpyridazine (0.2 g, 1.55 mmol), acetic acid (0.2 mL, 3.49 mmol), sulphuric acid (0.124 mL, 2.33 mmol) and silver nitrate (0.026 g, 0.16 mmol) in water (4.5 mL) was added dropwise a solution of ammonium persulfate in water (1.5 mL). The mixture was held at 75° C. for 30 minutes, allowed to cool to r.t. and poured onto ice. The mixture was basified to pH 9-10 with ammonium hydroxide and extracted with DCM (50 mL). The organic fraction was washed with aqueous sodium hydroxide (1.0N, 2×15 mL), dried (MgSO4), concentrated in vacuo and purified by preparative HPLC (Method 6). The product was dissolved in DCM (15 mL), washed with aqueous potassium carbonate solution (0.7M) and concentrated in vacuo to give the title compound (0.111 g, 50%) as a pink solid. δH (DMSO-d6) 7.62 (1H, s), 2.57-2.54 (3H, m), 2.33 (3H, s). LCMS (ES+) 142.97 (M+H)+, RT 1.93 minutes (Method 1).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.124 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[C:9](O)(=O)C.S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH-].[NH4+]>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([CH3:8])=[CH:6][C:7]=1[CH3:9] |f:3.4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.124 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Name
Quantity
0.026 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (50 mL)
WASH
Type
WASH
Details
The organic fraction was washed with aqueous sodium hydroxide (1.0N, 2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (Method 6)
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved in DCM (15 mL)
WASH
Type
WASH
Details
washed with aqueous potassium carbonate solution (0.7M)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1N=NC(=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.111 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.